molecular formula C10H9NO5S B13923434 4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene

4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene

Cat. No.: B13923434
M. Wt: 255.25 g/mol
InChI Key: MBZPEZKEYIILCR-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene is an organic compound with a complex structure that includes a nitro group, a methylsulfonyl group, and a propyn-1-yloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene typically involves multiple steps. One common method includes the nitration of a suitable benzene derivative followed by the introduction of the methylsulfonyl and propyn-1-yloxy groups. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific methods and conditions can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The methylsulfonyl group can be reduced to a thiol group.

    Substitution: The propyn-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the propyn-1-yloxy group can result in various substituted benzene derivatives.

Scientific Research Applications

4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or other biologically active compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene exerts its effects depends on its specific interactions with molecular targets. The nitro group can participate in redox reactions, while the methylsulfonyl and propyn-1-yloxy groups can interact with various enzymes or receptors. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
  • 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide

Uniqueness

4-(Methylsulfonyl)-2-nitro-1-(2-propyn-1-yloxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interactions.

Properties

Molecular Formula

C10H9NO5S

Molecular Weight

255.25 g/mol

IUPAC Name

4-methylsulfonyl-2-nitro-1-prop-2-ynoxybenzene

InChI

InChI=1S/C10H9NO5S/c1-3-6-16-10-5-4-8(17(2,14)15)7-9(10)11(12)13/h1,4-5,7H,6H2,2H3

InChI Key

MBZPEZKEYIILCR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OCC#C)[N+](=O)[O-]

Origin of Product

United States

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